6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate
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Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate is a complex organic compound that belongs to the class of benzo[c]chromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[c]chromene core, which is a fused ring system, and a tert-butoxycarbonyl (Boc) protected beta-alanine moiety. This combination of structural features makes it an interesting subject for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multi-step organic reactions. One common approach is:
Formation of the Benzo[c]chromene Core: This can be achieved through a cyclization reaction of appropriate precursors. For example, starting from a substituted phenol and an appropriate aldehyde, a condensation reaction followed by cyclization can form the benzo[c]chromene core.
Introduction of the N-(tert-butoxycarbonyl)-beta-alaninate Moiety: This step involves the protection of beta-alanine with a tert-butoxycarbonyl group, followed by coupling with the benzo[c]chromene core. This can be done using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[c]chromene core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction of the benzo[c]chromene core can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the benzo[c]chromene core. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid like iron(III) chloride for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobenzo[c]chromenes.
Substitution: Halogenated or nitrated benzo[c]chromenes.
Scientific Research Applications
Chemistry
In chemistry, 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new organic compounds.
Biology
Biologically, this compound can be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s potential pharmacological activities are of interest. Compounds with benzo[c]chromene cores have shown anti-inflammatory, anticancer, and antimicrobial activities. The Boc-protected beta-alanine moiety can enhance the compound’s stability and bioavailability.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate would depend on its specific biological target. Generally, compounds with benzo[c]chromene cores can interact with enzymes or receptors, modulating their activity. The Boc-protected beta-alanine moiety can be cleaved in vivo, releasing the active beta-alanine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-6H-benzo[c]chromen-3-yl acetate
- 6-oxo-6H-benzo[c]chromen-3-yl methyl ether
- 6-oxo-6H-benzo[c]chromen-3-yl isopropyl ether
Uniqueness
Compared to these similar compounds, 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate is unique due to the presence of the Boc-protected beta-alanine moiety. This feature can enhance its stability and modify its biological activity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21NO6 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C21H21NO6/c1-21(2,3)28-20(25)22-11-10-18(23)26-13-8-9-15-14-6-4-5-7-16(14)19(24)27-17(15)12-13/h4-9,12H,10-11H2,1-3H3,(H,22,25) |
InChI Key |
FOEUQJXVRYIDBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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